4-Nitroisoxazole
Overview
Description
Synthesis Analysis
The synthesis of 4-nitroisoxazoles can be achieved through several preparative approaches, including nitration of isoxazoles, condensations of α-nitro ketones or their oximes, 1,3-dipolar cycloaddition of nitrile oxides to acetylenes and their synthetic equivalents, heterocyclization of acetylene derivatives by treatment with sodium nitrite, and miscellaneous methods. These methods highlight the versatility and adaptability of 4-nitroisoxazoles synthesis, catering to a wide range of functional group tolerances and synthetic requirements (Vasilenko et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-nitroisoxazoles, characterized by X-ray crystallography and spectroscopic techniques, provides insight into its reactivity and interaction with other molecules. The presence of the nitro group and the isoxazole ring contributes to its electron-deficient character, influencing its chemical behavior and reactivity patterns.
Chemical Reactions and Properties
4-Nitroisoxazoles participate in a variety of chemical reactions, serving as versatile intermediates for the synthesis of more complex molecules. They undergo highly diastereoselective pericyclic reactions, demonstrating their potential in synthesizing novel compounds with intricate molecular architectures (Giomi et al., 2001). Furthermore, their ability to act as nitroalkene heterodienes in thermal reactions with ethyl vinyl ether highlights their utility in constructing spiro tricyclic nitroso acetals.
Scientific Research Applications
Synthesis of Nitroisoxazoles and Their Hydrogenated Analogs
- Scientific Field: Organic Chemistry
- Summary of Application: Nitroisoxazoles and their hydrogenated analogs play an important role as key molecular fragments of many compounds characterized by high biological activity . The presence of the nitro group at the heterocyclic ring stimulates bioactive functions and creates a wide range of potential possibilities for further functionalization .
- Methods of Application: The synthesis of these structures can be realized by different pathways. The most general approach is the [3+2] cycloaddition reactions with the participation of unsaturated nitro compounds . These processes are realized with 100% atomic economy and under relatively mild conditions as well as with good selectivity .
- Results or Outcomes: The [3+2] cycloaddition reactions have been found to be very effective for the selective preparation of nitroisoxazoles and their hydrogenated analogs .
Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones
- Scientific Field: Organic & Biomolecular Chemistry
- Summary of Application: The reactions of aldehydes with primary nitro compounds have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .
- Methods of Application: Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity . Ketones are reported to react with primary nitro compounds, only if activated (β-diketones, α-nitroketones, or strained ketones), to give isoxazole derivatives .
- Results or Outcomes: The reaction of 3-oxetanone with primary nitro compounds leads to the formation of isoxazole-4-carbaldehydes .
Complexation of Platinum(II) by Some 4-Nitroisoxazoles
- Scientific Field: Inorganic Chemistry
- Summary of Application: The study focuses on the interaction of Platinum(II) with 4-Nitroisoxazoles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The protons of the methyl group at position 3 of the isoxazole ring are more strongly deshielded than the protons of the methyl group at position 5 due to its closer proximity to the platinum ion .
Isoxazoles in SNAr Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: This study focuses on the use of 5-Nitroisoxazoles in SNAr (nucleophilic aromatic substitution) reactions .
- Methods of Application: The method involves the nitro group reduction and aromatic nucleophilic substitution of the nitro group with a variety of nucleophiles .
- Results or Outcomes: The study demonstrated the chemo- and regioselective functionalization of the isoxazole moiety via the nitro group .
Synthesis of Five-Membered Nitroazoles
- Scientific Field: Organic Chemistry
- Summary of Application: This study discusses the synthesis of five-membered nitroazoles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The study provides a comprehensive overview of the synthesis of five-membered nitroazoles .
Isoxazoles in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry
- Summary of Application: Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
- Methods of Application: The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
- Results or Outcomes: Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .
Synthesis of Isoxazoline-N-Oxides
- Scientific Field: Organic Chemistry
- Summary of Application: The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides .
- Methods of Application: Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .
- Results or Outcomes: Isoxazole-4-carbaldehydes are obtained by the reaction of 3-oxetanone with primary nitro compounds .
Synthesis of Para-Nitrophenylpyrazoles
- Scientific Field: Organic Chemistry
- Summary of Application: This study discusses the synthesis of para-nitrophenylpyrazoles .
- Methods of Application: Nitration with nitric acid or a nitrating mixture under mild conditions leads to the corresponding para-nitrophenylpyrazoles .
- Results or Outcomes: 1-(4-Nitropheny)-4-nitropyrazoles are only formed if the concentration of nitric acid in the nitrating mixture is increased (or if the mixture is heated) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-nitro-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLMLGQOFWRRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462533 | |
Record name | 4-NITROISOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroisoxazole | |
CAS RN |
1121-13-7 | |
Record name | 4-NITROISOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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